(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol
Overview
Description
“(Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C9H13N3O . It is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of triazole derivatives has been extensively studied. Various methods have been developed, including chemical and enzymatic methods . Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis
The molecular structure of “(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol” includes a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The InChI code for this compound is 1S/C9H14N4.2ClH/c10-5-8-11-12-9 (6-1-2-6)13 (8)7-3-4-7;;/h6-7H,1-5,10H2;2*1H .Scientific Research Applications
Catalysis and Organic Synthesis
A key application of triazolylmethanol derivatives is in catalysis, particularly in facilitating the Huisgen 1,3-dipolar cycloaddition reactions. Salih Ozcubukcu et al. (2009) developed a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that, when complexed with CuCl, serves as an efficient catalyst for these reactions, offering low catalyst loadings and compatibility with a wide range of functional groups Salih Ozcubukcu et al., 2009.
Structural Chemistry
In structural chemistry, the synthesis and characterization of triazolylmethanol derivatives contribute to our understanding of molecular structures and interactions. For instance, the study by Heng-Shan Dong and Guoyong Huo (2009) detailed the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, revealing insights into its molecular conformation and crystal structure through X-ray diffraction analysis Heng-Shan Dong & Guoyong Huo, 2009.
Material Science and Fluorescence Studies
Triazolylmethanol derivatives are also explored for their potential applications in materials science, including the development of fluorescent materials. Harjinder Singh et al. (2014) described the synthesis of novel fluorescent triazolyl spirocyclic oxindoles, showcasing their potential in bioimaging and sensors due to their significant fluorescence properties Harjinder Singh et al., 2014.
Corrosion Inhibition
The derivatives of triazolylmethanol have been investigated as corrosion inhibitors for metals. Qisheng Ma et al. (2017) studied (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and its analogs for their efficacy in protecting mild steel in acidic environments, highlighting the role of triazole derivatives in enhancing corrosion resistance through surface adsorption mechanisms Qisheng Ma et al., 2017.
Mechanism of Action
The mechanism of action of triazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Many triazole derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Future Directions
The future directions for research on “(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the broad range of biological activities exhibited by triazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .
properties
IUPAC Name |
(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-5-8-10-11-9(6-1-2-6)12(8)7-3-4-7/h6-7,13H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPVPXCBVGJKSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3CC3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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